molecular formula C21H22N4O B2896568 3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310039-69-9

3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2896568
CAS No.: 2310039-69-9
M. Wt: 346.434
InChI Key: HRNFFFJDCFBHHK-UHFFFAOYSA-N
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Description

The compound 3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[321]octane is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a pyrrole ring, and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Octane Structure: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the Imidazole Ring: This step often involves the use of imidazole derivatives and coupling reactions under basic conditions.

    Attachment of the Pyrrole Ring: This can be done through a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazole and pyrrole rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the imidazole and pyrrole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its complex structure, the compound has potential as a lead compound in drug discovery.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Imidazole derivatives: Compounds with an imidazole ring but lacking the bicyclic structure.

    Pyrrole derivatives: Compounds with a pyrrole ring but lacking the bicyclic structure.

Uniqueness

The unique combination of the imidazole and pyrrole rings with the bicyclic octane structure sets 3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[321]octane apart from other compounds

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(16-3-5-17(6-4-16)23-10-1-2-11-23)25-18-7-8-19(25)14-20(13-18)24-12-9-22-15-24/h1-6,9-12,15,18-20H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNFFFJDCFBHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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